
(2-Ethyloxan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyloxan-2-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, featuring an ethyl group and a hydroxymethyl group attached to the second carbon of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Ethyloxan-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-ethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyloxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Ethyloxan-2-yl)methanoic acid.
Reduction: It can be reduced to form (2-Ethyloxan-2-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: (2-Ethyloxan-2-yl)methanoic acid.
Reduction: (2-Ethyloxan-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2-Ethyloxan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of (2-Ethyloxan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, its hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyloxan-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Propylxan-2-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.
(2-Butyloxan-2-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
(2-Ethyloxan-2-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the ethyl group imparts desired characteristics.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(2-ethyloxan-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-2-8(7-9)5-3-4-6-10-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
WFKFQHUFUQSPII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


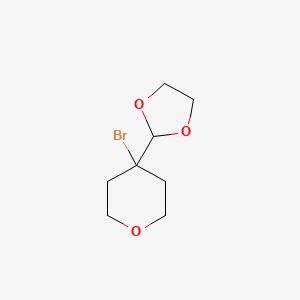
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
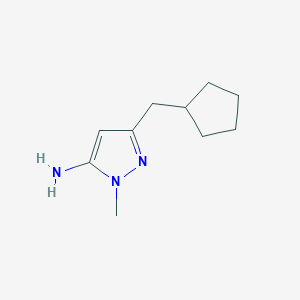


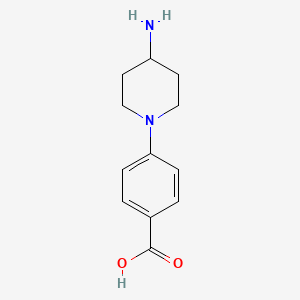
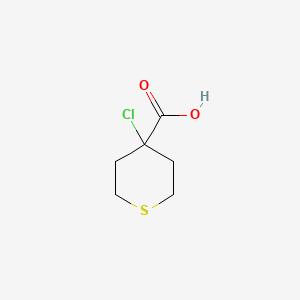


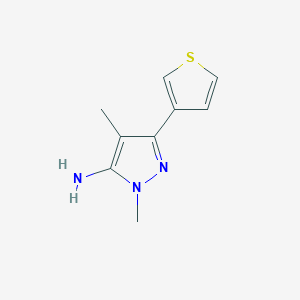
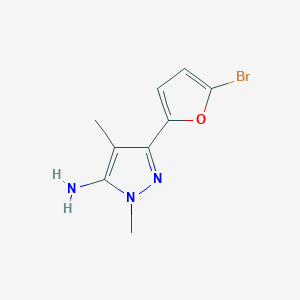
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)

